1-(2-Methoxyphenoxy)-3-(4-(2-methoxyphenyl)piperazin-1-yl)propan-2-ol dihydrochloride
CAS No.: 1185334-59-1
Cat. No.: VC7162936
Molecular Formula: C21H30Cl2N2O4
Molecular Weight: 445.38
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1185334-59-1 |
|---|---|
| Molecular Formula | C21H30Cl2N2O4 |
| Molecular Weight | 445.38 |
| IUPAC Name | 1-(2-methoxyphenoxy)-3-[4-(2-methoxyphenyl)piperazin-1-yl]propan-2-ol;dihydrochloride |
| Standard InChI | InChI=1S/C21H28N2O4.2ClH/c1-25-19-8-4-3-7-18(19)23-13-11-22(12-14-23)15-17(24)16-27-21-10-6-5-9-20(21)26-2;;/h3-10,17,24H,11-16H2,1-2H3;2*1H |
| Standard InChI Key | IBPQNVADMRTUJP-UHFFFAOYSA-N |
| SMILES | COC1=CC=CC=C1N2CCN(CC2)CC(COC3=CC=CC=C3OC)O.Cl.Cl |
Introduction
Chemical Identity
IUPAC Name:
1-(2-Methoxyphenoxy)-3-(4-(2-methoxyphenyl)piperazin-1-yl)propan-2-ol dihydrochloride
Molecular Formula:
C20H28Cl2N2O4
Molecular Weight:
431.36 g/mol
This compound contains a piperazine ring substituted with methoxyphenyl groups and a propanol chain functionalized with a methoxyphenoxy group.
Key Functional Groups:
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Piperazine Ring: A six-membered heterocyclic ring containing two nitrogen atoms.
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Methoxyphenyl Groups: Substituted benzene rings with methoxy (-OCH) groups at specific positions.
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Phenoxy Group: A phenyl group attached to an oxygen atom.
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Propanol Chain: A three-carbon chain terminating in a hydroxyl (-OH) group.
Synthesis Pathway
The synthesis of 1-(2-Methoxyphenoxy)-3-(4-(2-methoxyphenyl)piperazin-1-yl)propan-2-ol dihydrochloride typically involves:
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Preparation of the Piperazine Core:
Starting with commercially available piperazine derivatives, selective alkylation introduces the methoxyphenyl substituents. -
Attachment of the Propanol Chain:
The hydroxyl-functionalized propanol chain is introduced via nucleophilic substitution or reductive amination reactions. -
Formation of the Dihydrochloride Salt:
The free base is treated with hydrochloric acid to form the dihydrochloride salt, enhancing stability and water solubility.
Potential Pharmacological Uses:
The compound’s structural features suggest it may function as:
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CNS Agent: Piperazine derivatives are often explored for central nervous system activity, including anxiolytic or antipsychotic effects.
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Beta-Adrenergic Blocker Analogue: The propanol chain could mimic beta-blockers used in cardiovascular therapies.
Research Interests:
Due to its complex structure, this compound may be investigated for:
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Receptor Binding Studies: Interaction with adrenergic or serotonin receptors.
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Drug Development: As a lead molecule for designing new therapeutic agents.
Spectroscopic Techniques:
Characterization involves methods such as:
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NMR Spectroscopy (¹H and ¹³C): To confirm the chemical environment of hydrogen and carbon atoms.
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Mass Spectrometry (MS): For molecular weight determination.
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Infrared Spectroscopy (IR): To identify functional groups like hydroxyl (-OH) and aromatic rings.
Chromatographic Techniques:
High-performance liquid chromatography (HPLC) is used to assess purity and stability.
Safety and Handling
While specific toxicity data for this compound is unavailable, general precautions for handling piperazine derivatives include:
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Avoid inhalation or skin contact.
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Use personal protective equipment (PPE) in laboratory settings.
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